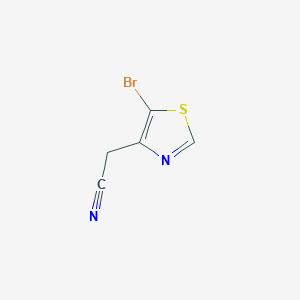

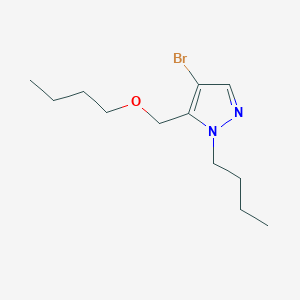

2-(5-Bromo-1,3-thiazol-4-yl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 2-(5-Bromo-1,3-thiazol-4-yl)acetonitrile and related derivatives involves various chemical reactions, primarily focusing on the construction of the thiazole ring. One study describes the one-pot, simple, and facile synthesis of 4-(3-benzylbenzo[d]thiazol-2(3H)-ylidene)-cyclohexa-2,5-dien-1-one derivatives via a novel three-component reaction using 2-chlorobenzothiazole, benzyl bromides, and phenols in acetonitrile under reflux and catalyst-free conditions (Nassiri, 2023). Another study details the synthesis of 2-imino-4-thiazolines via a straightforward reaction of alpha-bromoketimines with potassium thiocyanate in acetonitrile, demonstrating the compound's utility in constructing thiazole rings without side reactions (Kimpe, Boelens, & Declercq, 1993).

Molecular Structure Analysis

The structural analysis of these compounds is typically performed using spectroscopic methods such as NMR, IR, and X-ray crystallography. For example, the structural assignment of 2-imino-4-thiazolines was confirmed through spectroscopic means and by X-ray crystallographic analysis of an N-acetyl derivative, providing insights into the molecular structure of thiazole derivatives (Kimpe, Boelens, & Declercq, 1993).

Chemical Reactions and Properties

The chemical reactivity of this compound derivatives towards various reagents is a key area of research. Studies have explored reactions with acetone, malononitrile derivatives, and sulfur to yield thiophene derivatives, highlighting the versatile chemical properties of thiazole-based compounds (Elnagdi, Selim, Latif, & Samia, 2002).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of this compound derivatives are crucial for their application in chemical synthesis. However, specific studies focusing on the comprehensive physical properties analysis of this compound are limited in the available literature.

Chemical Properties Analysis

The chemical properties of this compound derivatives, including reactivity, functional group transformations, and reaction mechanisms, are of significant interest. The compound's ability to participate in various chemical reactions, such as nucleophilic substitution and cycloaddition, to form a diverse array of heterocyclic compounds underscores its importance in synthetic chemistry (Kutasevich, Niktarov, Uvarova, Karnoukhova, & Mityanov, 2021).

Scientific Research Applications

Chemical Synthesis and Transformation

The compound 2-(5-Bromo-1,3-thiazol-4-yl)acetonitrile has been utilized in various chemical synthesis processes. For instance, Kammel et al. (2017) explored the reaction of 3-bromooxindole with substituted (hetero)aromatic thioamides in acetonitrile, leading to the formation of products including 2-aryl-5-(2-aminophenyl)-4-hydroxy-1,3-thiazoles. This study highlights the compound's role in facilitating ring transformations and coupling reactions in organic synthesis (Kammel et al., 2017).

Antibacterial and Antimycobacterial Properties

Belveren et al. (2017) demonstrated the synthesis of a highly functionalized 2-(pyrrolidin-1-yl)thiazole ring system using a reaction protocol that involves alpha-bromo ketones in acetone. This research points to the potential of this compound in creating compounds with significant antibacterial and antimycobacterial activities (Belveren et al., 2017).

Synthesis of Novel Macrocyclic Compounds

Ahmed et al. (2020) explored the synthesis of novel bis[2-(thiazol-2-yl)acetonitriles], leading to the creation of new classes of macrocyclic dicarbonitriles and pyrazolo-fused macrocycles containing thiazole subunits. This highlights the role of this compound in the synthesis of complex macrocyclic structures with potential applications in various fields (Ahmed et al., 2020).

Antiamoebic Activity and Cytotoxicity

Shirai et al. (2013) synthesized compounds incorporating 2-amino-thiazole and evaluated their antiamoebic activity and cytotoxicity. The study provides evidence of the compound's efficacy in combating Acanthamoeba polyphaga and its lower cytotoxicity compared to commercial antifungal agents, indicating its potential as a safer, effective alternative amoebicidal agent (Shirai et al., 2013).

Electrochemical Studies

Ji and Peters (1998) conducted electrochemical studies on 2-bromothiazole, a compound related to this compound, examining its reduction at glassy carbon cathodes in acetonitrile. Their findings contribute to understanding the electrochemical behavior of such compounds, which is crucial in various industrial and research applications (Ji & Peters, 1998).

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Future Directions

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole compounds are known to interact with various biological targets due to their aromaticity, which is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic and nucleophilic substitutions .

Biochemical Pathways

Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 2-(5-Bromo-1,3-thiazol-4-yl)acetonitrile.

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities, potentially leading to various molecular and cellular effects .

Action Environment

The solubility properties of thiazole compounds may be influenced by environmental factors such as ph and temperature .

properties

IUPAC Name |

2-(5-bromo-1,3-thiazol-4-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2S/c6-5-4(1-2-7)8-3-9-5/h3H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNQKRPSHCFXLJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)Br)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1909319-59-0 |

Source

|

| Record name | 2-(5-bromo-1,3-thiazol-4-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

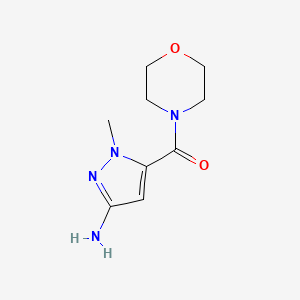

![N-(4-fluorophenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2480027.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2480035.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-4-methoxy-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B2480039.png)